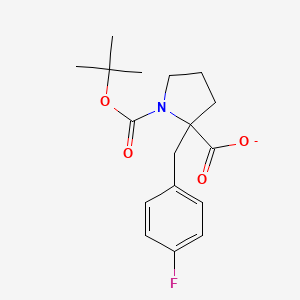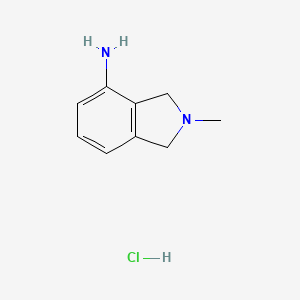
2-Methylisoindolin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylisoindolin-4-amine hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form of 2-Methylisoindolin-4-amine enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoindolin-4-amine hydrochloride typically involves the reaction of 2-methylisoindoline with an amine source under specific conditions. One common method includes the use of reductive amination, where 2-methylisoindoline is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
2-Methylisoindolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of 2-Methylisoindolin-4-amine.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated derivatives of 2-Methylisoindolin-4-amine.
科学研究应用
2-Methylisoindolin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 2-Methylisoindolin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2-Methylisoindolin-1-one: Another isoindoline derivative with similar structural features but different functional groups.
Indanone: A related compound with a similar core structure but different substituents.
Indoprofen: A nonsteroidal anti-inflammatory drug with a similar isoindoline core.
Uniqueness
2-Methylisoindolin-4-amine hydrochloride is unique due to its specific amine group at the 4-position, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-methyl-1,3-dihydroisoindol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-11-5-7-3-2-4-9(10)8(7)6-11;/h2-4H,5-6,10H2,1H3;1H |
InChI 键 |
MIOSPDOFMRMFFQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C1)C(=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)

![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)
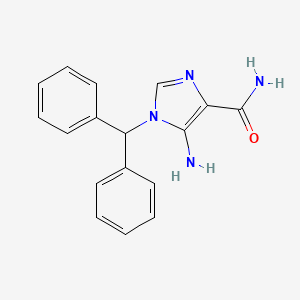

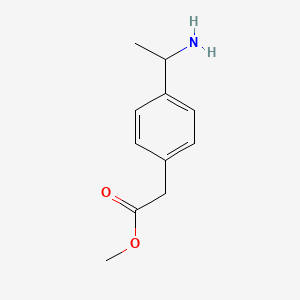
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

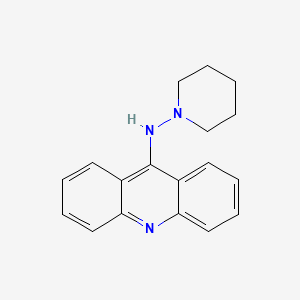
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
